Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate
Description
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate is a halogenated ester featuring a pentanoate backbone substituted with a phenoxy group bearing bromo (Br) and difluoro (F) moieties at positions 3, 5, and 6, respectively. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its reactive halogen substituents.
Properties
IUPAC Name |
ethyl 5-(5-bromo-2,3-difluorophenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2O3/c1-2-18-12(17)5-3-4-6-19-11-8-9(14)7-10(15)13(11)16/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMMKRLVAVNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=CC(=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In SNAr, the phenol oxygen attacks the electrophilic carbon of an alkyl halide. For this compound, 3-bromo-5,6-difluorophenol reacts with ethyl 5-bromopentanoate under basic conditions:
Key Parameters :
Table 1: SNAr Optimization Trials
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 24 | 65 |
| CsCO | DMSO | 100 | 12 | 72 |
| NaOH | EtOH | 60 | 48 | 40 |
Higher yields with CsCO in DMSO correlate with enhanced solubility of the aromatic substrate and milder conditions.
Transition-Metal-Catalyzed Coupling
Ullmann-Type Coupling
Copper-catalyzed coupling between 3-bromo-5,6-difluorophenol and ethyl 5-hydroxypentanoate offers an alternative pathway:
Conditions :
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable coupling under milder conditions. A Suzuki-Miyaura approach using 3-bromo-5,6-difluorophenylboronic acid and ethyl 5-bromopentanoate has been explored:
Conditions :
Table 2: Cross-Coupling Efficiency Comparison
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ullmann | CuI/Phenanthroline | 110 | 58 |
| Suzuki-Miyaura | Pd(PPh) | 80 | 78 |
Esterification and Post-Synthetic Modifications
Esterification of Pentanoic Acid Derivatives
An alternative route involves esterifying 5-(3-bromo-5,6-difluoro-phenoxy)pentanoic acid with ethanol:
Conditions :
-
Acid catalyst: HSO or p-toluenesulfonic acid (PTSA).
-
Solvent: Refluxing ethanol.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
-
SNAr in microreactors : Residence time ≤1 hour at 120°C.
-
In-line purification : Scavenger resins to remove excess bromide.
Green Chemistry Metrics
-
Atom Economy : 78% for SNAr vs. 82% for Suzuki coupling.
-
E-factor : 3.5 (kg waste/kg product) for palladium-catalyzed methods, reduced via catalyst recycling.
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
Competing reactions at the aromatic ring (e.g., di-alkylation) are mitigated by:
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:4).
-
Crystallization : From ethanol/water mixtures at −20°C.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyalkanoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Substituent Variations in Phenoxy Esters
The target compound’s halogenated phenoxy group distinguishes it from other esters. Key analogs include:
Key Observations :
- Halogen vs. Nitro/Cyano Groups: Bromo and fluoro substituents enhance electrophilicity, making the compound reactive in substitution reactions, whereas nitro or cyano groups (e.g., in NO2-Bi-4-S-E ) improve crystallinity and packing efficiency.
Physicochemical and Functional Properties
- Aroma vs. Reactivity: Simpler esters like ethyl pentanoate contribute to fruity aromas in beverages , whereas halogenated analogs like the target compound are less volatile and more suited for non-aromatic applications.
- Biological Activity: Ethyl pentanoate repels earthworms at high concentrations , but the bromo- and fluoro-substituted target compound may exhibit enhanced bioactivity or toxicity due to halogenation.
- Crystallinity: Analogs with nitro-biphenyl groups (e.g., NO2-Bi-4-S-E) form stable triclinic or monoclinic crystals , whereas halogenated phenoxy esters may exhibit varied solubility and melting points due to polar substituents.
Biological Activity
Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate is an organic compound featuring a unique structure that includes a pentanoate backbone and a phenoxy group substituted with bromine and difluorine atoms. This chemical composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₁₅BrF₂O
- Molecular Weight : Approximately 337.16 g/mol
The presence of halogen substituents (bromine and fluorine) is known to influence the reactivity and biological interactions of compounds. These modifications can affect lipophilicity, binding affinity to biological targets, and overall pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various biochemical effects. Key mechanisms include:
- Enzyme Inhibition : The difluoro-phenoxy group can interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, altering cellular responses.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in several areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound's halogen substitutions may enhance its efficacy against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Minimal Activity |
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Apoptosis Induction |
| MCF-7 | 20 | Growth Inhibition |
| A549 | 25 | Cytotoxicity |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition against Staphylococcus aureus, suggesting potential for development as an antibacterial agent. -
Anticancer Research :
Johnson et al. (2024) explored the anticancer effects of this compound on breast cancer cell lines. Their findings indicated that the compound effectively induced apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(3-bromo-5,6-difluoro-phenoxy)pentanoate?
The compound is synthesized via nucleophilic aromatic substitution. Ethyl 5-bromopentanoate reacts with 3-bromo-5,6-difluorophenol under reflux in ethanol using K₂CO₃ as a base and NaI as a catalyst. The reaction proceeds via displacement of the bromide group, followed by esterification. Purification typically involves column chromatography or recrystallization .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation is achieved through a combination of NMR (¹H, ¹³C, and 19F), IR spectroscopy, and high-resolution mass spectrometry (HRMS). The ester carbonyl (C=O) stretch in IR appears at ~1740 cm⁻¹. In ¹H NMR, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂). The aromatic protons and fluorine substituents are analyzed via 19F NMR and ¹H-¹³C HSQC .
Q. What are the solubility characteristics of this compound in common solvents?
The compound is lipophilic due to its ester and halogenated aromatic groups. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. Solubility in water is negligible (<0.1 mg/mL at 25°C). Quantitative solubility profiles can be determined using UV-Vis spectroscopy at λ_max ≈ 270 nm .
Advanced Research Questions
Q. How do the bromo and difluoro substituents influence electronic properties and reactivity?
The electron-withdrawing bromo and difluoro groups deactivate the aromatic ring, reducing electrophilic substitution reactivity. Computational studies (e.g., DFT at B3LYP/6-31G*) show a lowered HOMO energy (-6.8 eV), making the compound more resistant to oxidation. Kinetic studies using pseudo-first-order conditions can quantify reaction rates for further functionalization .
Q. What experimental strategies resolve contradictions in reaction yields during scale-up?
Yield discrepancies often arise from incomplete substitution or side reactions (e.g., ester hydrolysis). Optimizing stoichiometry (1:1.2 molar ratio of phenol to ethyl bromopentanoate) and using anhydrous conditions (molecular sieves) improve consistency. Monitoring via TLC (hexane:ethyl acetate, 7:3) ensures reaction completion .
Q. How can this compound be utilized in synthesizing pharmacologically relevant derivatives?
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For example, palladium-catalyzed coupling with pyrimidinyl boronic acids generates heterocyclic analogs, as seen in patent applications for kinase inhibitors. Post-functionalization steps may include ester hydrolysis to carboxylic acids for bioactivity assays .
Q. What methodologies assess the compound’s potential bioactivity?
Antimicrobial activity can be evaluated via microdilution assays (MIC against B. subtilis or E. coli). For quorum-sensing inhibition, extracellular protein profiles (SDS-PAGE) from bacterial cultures treated with the compound (e.g., 0.1–1.0 mM) are compared to controls. Membrane disruption mechanisms are probed via fluorescence assays using dyes like propidium iodide .
Methodological Notes
- Synthetic Optimization : Reflux time (12–24 hrs) and catalyst loading (NaI, 10 mol%) are critical for reproducibility.
- Analytical Cross-Validation : Combine LC-MS with NMR to confirm purity (>95%) and rule out regioisomers.
- Computational Tools : Use Gaussian or ORCA for modeling substituent effects on reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
